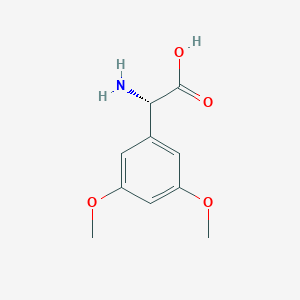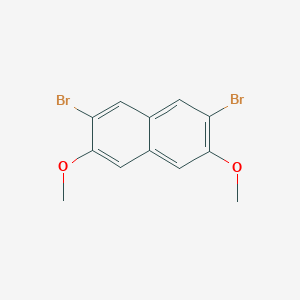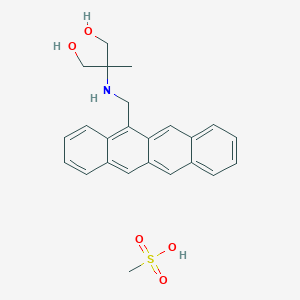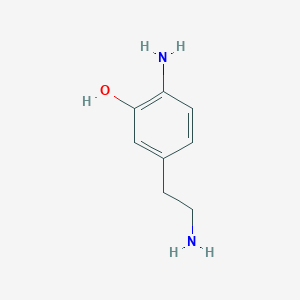
4-Amino-3-hydroxyphenylethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-hydroxyphenylethylamine (PEA) is a naturally occurring monoamine neurotransmitter that is found in the human brain. It is also known as phenylethylamine, which is a derivative of the amino acid phenylalanine. PEA is involved in various physiological processes, including mood regulation, attention, and cognitive function. Due to its potential therapeutic benefits, PEA has been the subject of scientific research in recent years.
作用机制
PEA acts as a trace amine-associated receptor 1 (TAAR1) agonist, which stimulates the release of dopamine and norepinephrine in the brain. This mechanism of action is similar to that of some stimulant drugs, such as amphetamines. However, PEA has a shorter half-life than amphetamines, which may make it a safer alternative for some individuals.
生化和生理效应
PEA has been shown to have various biochemical and physiological effects in the body. In addition to its effects on dopamine and norepinephrine, PEA has been found to increase the levels of other neurotransmitters, such as serotonin and acetylcholine. PEA has also been shown to increase heart rate and blood pressure, which may have implications for its use as a stimulant.
实验室实验的优点和局限性
PEA has several advantages for use in lab experiments, including its natural occurrence in the body and its relatively simple synthesis method. However, PEA also has limitations, including its short half-life and potential for rapid metabolism in the body. These limitations may make it difficult to study the long-term effects of PEA on the body.
未来方向
There are several future directions for research on PEA. One area of interest is the potential use of PEA in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of PEA analogs that may have improved pharmacological properties. Finally, further research is needed to better understand the long-term effects of PEA on the body and its potential for abuse.
In conclusion, PEA is a naturally occurring neurotransmitter that has potential therapeutic benefits for various neurological and psychiatric disorders. While further research is needed to fully understand its mechanism of action and long-term effects, PEA represents a promising area of research for the development of new treatments for these conditions.
合成方法
PEA can be synthesized through different methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of phenylalanine with ammonia and formaldehyde, while extraction from natural sources involves the isolation of PEA from plants such as chocolate and blue-green algae.
科学研究应用
PEA has been studied for its potential therapeutic benefits in various areas, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). PEA has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and attention. In addition, PEA has been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of neurodegenerative diseases.
属性
CAS 编号 |
104083-77-4 |
|---|---|
产品名称 |
4-Amino-3-hydroxyphenylethylamine |
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC 名称 |
2-amino-5-(2-aminoethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,11H,3-4,9-10H2 |
InChI 键 |
IUAIZBWUVPEDFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)O)N |
规范 SMILES |
C1=CC(=C(C=C1CCN)O)N |
其他 CAS 编号 |
104083-77-4 |
同义词 |
4-amino-3-hydroxyphenylethylamine AHPEA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



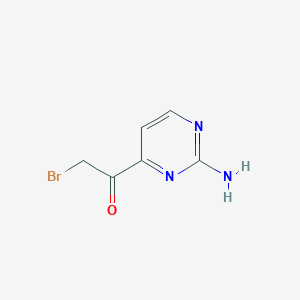
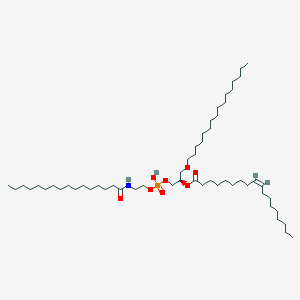
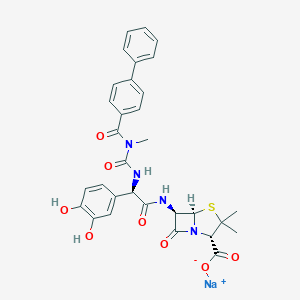
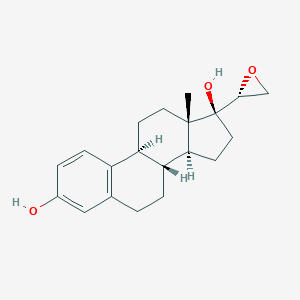
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
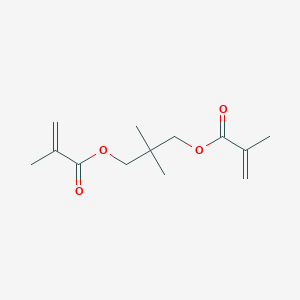
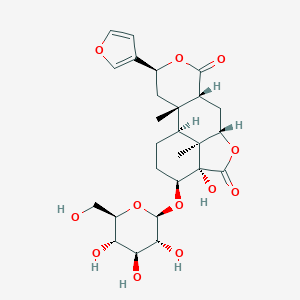
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
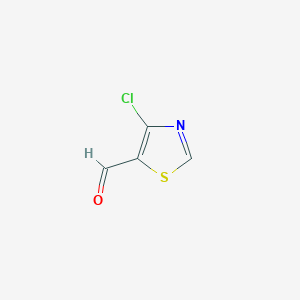
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
